![molecular formula C21H15BrCl2N2O3 B10976225 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B10976225.png)
4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Amidation reaction: The 2-bromobenzoyl chloride is then reacted with 2,5-dichloroaniline to form the corresponding amide.
Methoxylation: Finally, the methoxy group is introduced through a nucleophilic substitution reaction using methanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzamides and related compounds.
Scientific Research Applications
4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar compounds to 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide include:
4-[(4-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide: This compound has a similar structure but with a different bromine substitution pattern.
4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-ethoxybenzamide: This compound has an ethoxy group instead of a methoxy group.
4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H15BrCl2N2O3 |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C21H15BrCl2N2O3/c1-29-19-10-12(20(27)26-18-11-13(23)7-8-16(18)24)6-9-17(19)25-21(28)14-4-2-3-5-15(14)22/h2-11H,1H3,(H,25,28)(H,26,27) |
InChI Key |
SQXUYKPVERHZCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


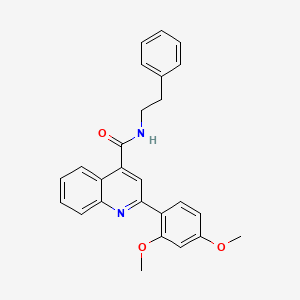
![Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976146.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10976149.png)
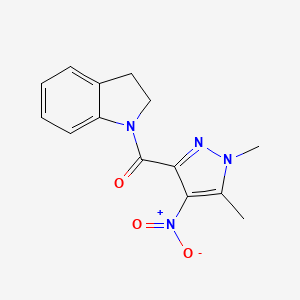
![1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10976163.png)
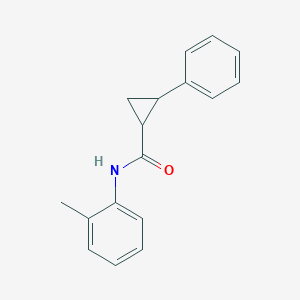
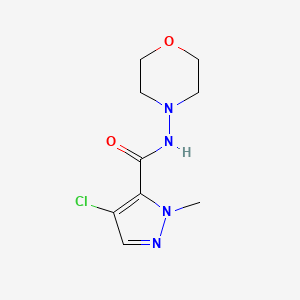
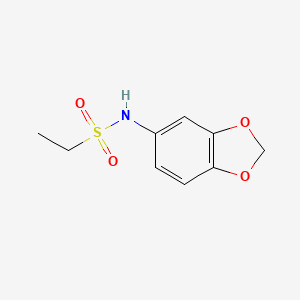
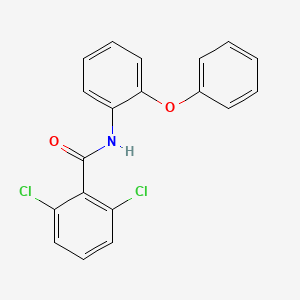
![3-chloro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976199.png)

![1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10976214.png)
![N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B10976218.png)

